1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzimidazolone derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one, based on available data for the parent compound and related N-substituted derivatives.
Chemical Structure and Identification
The chemical structure of 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one consists of a benzimidazolone core N-alkylated with a 2-hydroxyethyl group at the 1-position. The IUPAC name for this compound is 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N2CCO |
| InChI Key | (Predicted) |
| CAS Number | Not explicitly found. |
Note: A definitive CAS number for this specific molecule could not be located in the searched databases. The molecular weight and formula are calculated based on the chemical structure.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Expected to be higher than room temperature. |
| Boiling Point | Higher than the parent benzimidazolone. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. The hydroxyethyl group may impart some water solubility. |
| pKa | The N-H proton of the imidazole ring is weakly acidic. |
Synthesis
A plausible synthetic route to 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one involves the N-alkylation of the parent heterocycle, 1,3-dihydro-2H-benzimidazol-2-one.[6] This parent compound can be synthesized by the condensation of o-phenylenediamine with urea.[7] The subsequent alkylation can be achieved using a suitable 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base.
Experimental Protocol: N-Alkylation of 1,3-dihydro-2H-benzimidazol-2-one
This protocol is a representative procedure for the N-alkylation of benzimidazolones and may require optimization for the specific synthesis of the title compound.
Materials:
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1,3-dihydro-2H-benzimidazol-2-one
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
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Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed by standard spectroscopic methods. The expected spectral features are outlined below.[8][9]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the benzene ring (multiplets in the range of δ 7.0-7.5 ppm).- A triplet corresponding to the methylene group attached to the nitrogen (N-CH₂).- A triplet corresponding to the methylene group attached to the hydroxyl group (CH₂-OH).- A broad singlet for the hydroxyl proton (OH).- A singlet for the remaining N-H proton. |
| ¹³C NMR | - Aromatic carbon signals.- A signal for the carbonyl carbon (C=O) in the benzimidazolone ring.- Signals for the two methylene carbons of the hydroxyethyl group. |
| IR (Infrared) Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group.- N-H stretching vibration.- A strong absorption band for the C=O stretch of the urea moiety.- C-N stretching bands.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Potential Biological Activities
While specific biological data for 1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is not available, the benzimidazolone scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticancer Activity
Numerous benzimidazole and benzimidazolone derivatives have been reported to possess significant anticancer properties.[10][11][12][13] Their mechanisms of action are diverse and can include:
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Inhibition of Tubulin Polymerization: Some benzimidazoles interfere with microtubule formation, leading to mitotic arrest and apoptosis.[10]
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Kinase Inhibition: The benzimidazolone core can act as a scaffold for the design of inhibitors of various protein kinases involved in cancer cell signaling pathways.
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DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring system can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[12]
Anti-inflammatory Activity
Benzimidazole derivatives have also been investigated for their anti-inflammatory effects.[2][3][14] The proposed mechanisms include:
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Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes.
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Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines.[15][16]
Conclusion
1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one is a molecule of interest due to its core benzimidazolone structure, which is prevalent in many biologically active compounds. While specific experimental data for this particular derivative is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-documented chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate the properties and therapeutic potential of this and other N-substituted benzimidazolone derivatives.
References
- 1. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds [mdpi.com]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
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- 7. 2H-Benzimidazol-2-one, 1,3-dihydro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 12. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

